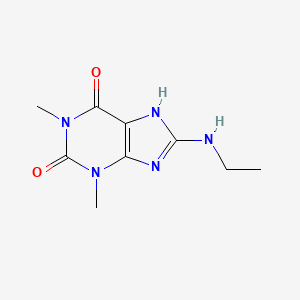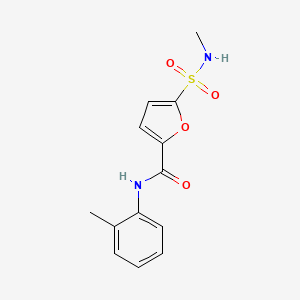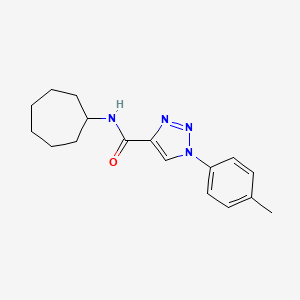
8-(ethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
説明
8-(ethylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (also known as 8-ethyltheophylline or ET) is a purine derivative that is primarily used in scientific research for its biochemical and physiological effects. ET has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
ET has been used in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential applications. For example, ET has been used to study the effects of purine derivatives on the central nervous system, as well as their potential therapeutic effects. Additionally, ET has been used to study its effects on the metabolism of glucose and other nutrients, its potential anti-inflammatory properties, and its potential as an antioxidant.
作用機序
The mechanism of action of ET is not fully understood. However, it is believed to act on several different biochemical pathways, including the adenosine receptor, the serotonin receptor, and the adrenergic receptor. Additionally, it is believed to modulate the activity of several enzymes, including cyclooxygenase-2, phosphodiesterase, and nitric oxide synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of ET have been studied in a variety of laboratory experiments. It has been shown to have an inhibitory effect on the activity of cyclooxygenase-2 and phosphodiesterase, which are involved in the metabolism of glucose and other nutrients. Additionally, it has been shown to have an anti-inflammatory effect, as well as an antioxidant effect. Furthermore, it has been shown to have an effect on the central nervous system, which may explain its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using ET in laboratory experiments include its low cost, its availability, and its relative safety. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using ET in laboratory experiments. For example, it is not always easy to obtain a consistent supply of the compound, and its effects can vary depending on the concentration used. Additionally, its effects can be affected by other compounds present in the environment.
将来の方向性
There are several potential future directions of research using ET. For example, further research could be conducted to better understand its mechanism of action, as well as its potential therapeutic effects. Additionally, further research could be conducted to identify new applications for ET, such as its potential use as an anti-inflammatory or antioxidant agent. Furthermore, further research could be conducted to identify new synthesis methods for ET, as well as to identify new sources of the compound. Finally, further research could be conducted to identify new ways to use ET in laboratory experiments, such as its potential use as a model compound for studying other biochemical and physiological processes.
合成法
ET is synthesized through a multi-step process. The first step is the reaction of 2-amino-6-chloropurine with ethyl chloroformate in the presence of a base, such as pyridine, to form 8-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The second step is the addition of ethylamine to the product of the first step to form 8-ethyltheophylline.
特性
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-4-10-8-11-5-6(12-8)13(2)9(16)14(3)7(5)15/h4H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGITRULIIJKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279774 | |
| Record name | 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
5426-46-0 | |
| Record name | 8-(Ethylamino)-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 14106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)


![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)
![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
![3-[(3,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418584.png)

![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)
![2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B6418618.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)